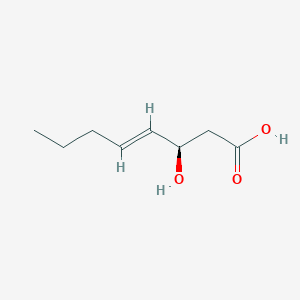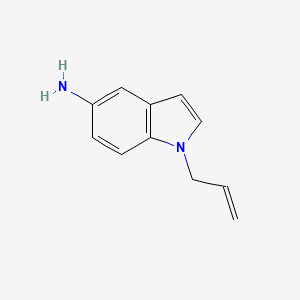
1-Allyl-1h-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-1h-indol-5-amine is a compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Allyl-1h-indol-5-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core . Another method involves the cyclization of N-acetyl anilines using palladium-catalyzed carbon–hydrogen activation . Industrial production methods often utilize these synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Allyl-1h-indol-5-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-Allyl-1h-indol-5-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Allyl-1h-indol-5-amine involves its interaction with various molecular targets and pathways. It can inhibit protein kinases, tubulin, and the p53 pathway, which are critical in its anti-cancer activity . The compound’s ability to interact with these targets makes it a valuable candidate for drug development and therapeutic applications.
Comparison with Similar Compounds
1-Allyl-1h-indol-5-amine can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
5-Nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride: Known for its antimicrobial properties.
Benzofuro[3,2-b]indole: Exhibits unique structural features and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-prop-2-enylindol-5-amine |
InChI |
InChI=1S/C11H12N2/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13/h2-5,7-8H,1,6,12H2 |
InChI Key |
AOXQYXQDAABHIX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B15324812.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15324820.png)
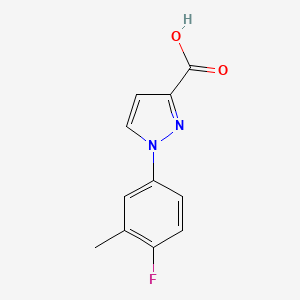
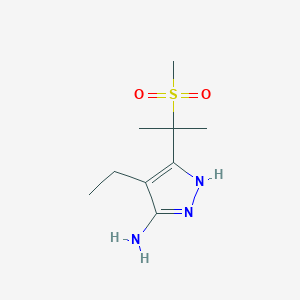
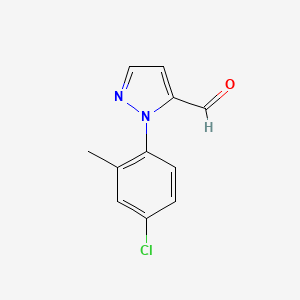
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-fluoro-phenyl)-propionic acid](/img/structure/B15324842.png)
![Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B15324844.png)
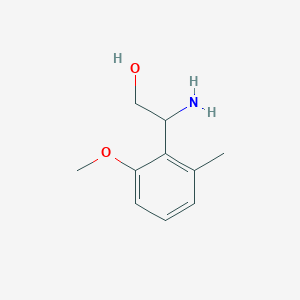
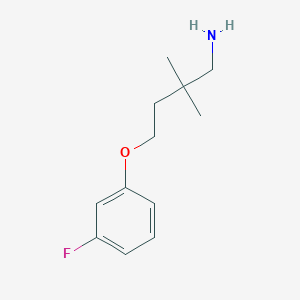
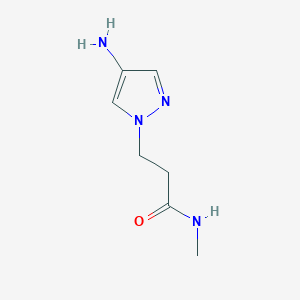
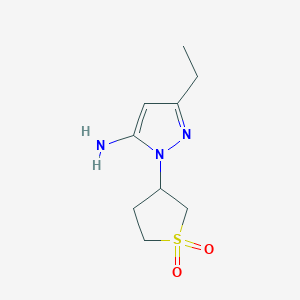
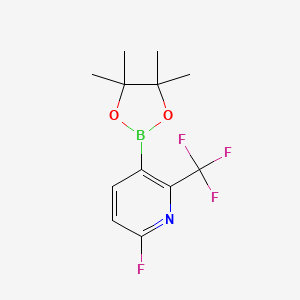
![2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B15324882.png)
